2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Description
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(3-ethyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H14N2O3S/c1-3-15-12(18)9-6-8(2)4-5-10(9)14-13(15)19-7-11(16)17/h4-6H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
NJPAUBZGGBOIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)C)N=C1SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
DMF outperforms acetone or THF in solubilizing intermediates and facilitating nucleophilic substitution. Potassium carbonate, a mild base, effectively deprotonates the thiol without promoting side reactions.
Temperature and Time
Elevated temperatures (50–60°C) accelerate the reaction but may degrade heat-sensitive intermediates. A 5-hour reaction window balances efficiency and product stability.
Substituent Effects
The 6-methyl group enhances electron density at the quinazolinone core, improving reaction rates compared to electron-withdrawing substituents (e.g., Cl).
Analytical and Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d6) :
4.2 Infrared (IR) Spectroscopy :
4.3 Melting Point : 185–187°C (consistent with purified product).
Challenges and Alternative Methodologies
Low Yields in Thiol Formation
Electron-withdrawing groups on the anthranilic acid precursor reduce thiol nucleophilicity, necessitating stoichiometric base or prolonged reaction times.
Purification Difficulties
The final product’s polar nature complicates crystallization. Gradient column chromatography (ethyl acetate/hexane) is recommended for purification.
Alternative Routes
Microwave-assisted synthesis reduces reaction time by 40% but requires specialized equipment. Enzymatic hydrolysis of the ethyl ester offers greener alternatives but remains under exploration.
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Esters, amides
Scientific Research Applications
Biological Activities
Research indicates that compounds related to quinazoline derivatives often exhibit significant biological activities, including:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid. For instance, derivatives designed from quinazoline structures have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.
Antimicrobial Properties
Compounds containing the quinazoline core have been evaluated for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit activity against a range of pathogens, including bacteria and fungi . This suggests that this compound could be further explored for its potential as an antimicrobial agent.
Acetylcholinesterase Inhibition
There is emerging evidence supporting the role of quinazoline derivatives as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated promising inhibitory activity against acetylcholinesterase, potentially aiding in the management of cognitive decline associated with such conditions .
Synthesis and Mechanism
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions to form the quinazoline ring and subsequent thiol-acetic acid coupling to yield the final product.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various quinazoline derivatives, compounds similar to this compound were tested against breast cancer cell lines (MDA-MB 231). Results indicated significant cytotoxic effects at micromolar concentrations, suggesting a potential lead for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of quinazoline derivatives reported that compounds with structural similarities to this compound exhibited notable activity against Mycobacterium smegmatis and other bacterial strains. These findings support further investigation into their mechanism of action and efficacy in clinical settings .
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Solubility and Toxicity : Esterified derivatives (e.g., 6a) may have reduced aqueous solubility compared to carboxylic acids but lower toxicity. Sodium salts (QAC-5) demonstrate higher bioavailability but increased toxicity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of log P (lipophilicity) and toxicity predictions:
*Estimated using analogous quinazolinone derivatives .
Biological Activity
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, identified by its CAS number 886500-77-2, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 278.327 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 495.4 ± 55.0 °C at 760 mmHg |
| Flash Point | 253.4 ± 31.5 °C |
Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including those related to this compound, exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial and antifungal activities against various pathogens . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antitumor Activity
Several studies have reported the antitumor effects of compounds related to this quinazolinone structure. For example, derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines such as HepG2 and MCF7. The IC50 values for these compounds suggest a promising activity profile, with some derivatives outperforming standard chemotherapeutic agents .
Anticonvulsant Effects
The anticonvulsant potential of quinazolinone derivatives has been explored in various models. Compounds have been shown to exhibit significant protective effects against seizures induced by chemical agents in animal models . This activity is believed to be mediated through modulation of neurotransmitter systems and ion channels.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have indicated that substituents on the quinazolinone core can significantly alter potency and selectivity against biological targets. For example, electron-donating groups have been correlated with enhanced activity in quorum sensing inhibition assays .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with a thioether linkage exhibited superior activity compared to their non-thioether counterparts, highlighting the importance of this functional group in enhancing biological activity .
Antitumor Efficacy Assessment
In a study assessing the antitumor properties of various quinazolinone derivatives, it was found that specific modifications at the 6-position significantly increased cytotoxicity against breast cancer cell lines. The most potent compound showed an IC50 value below 10 µM, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and what key reaction conditions are critical for reproducibility?
- Answer: The synthesis typically involves multi-step routes, starting with the formation of the quinazolinone core followed by thioether linkage with acetic acid derivatives. Critical steps include:
- Thiolation: Reacting 3-ethyl-6-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with haloacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification: Recrystallization from acetic acid or ethanol to isolate the final product, as demonstrated in analogous syntheses of thio-linked heterocycles .
- Key variables affecting yield include reaction time, solvent polarity, and stoichiometric ratios of reactants.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Answer: A combination of techniques is recommended:
- X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent environments, such as methyl (δ ~2.4 ppm) and ethyl groups (δ ~1.2–1.4 ppm) .
- IR spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) validate functional groups .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Answer: Standard assays include:
- Enzyme inhibition: Kinetic studies using fluorogenic substrates to measure IC₅₀ values for targets like α-glucosidase or kinases .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- ADME prediction: Computational tools (e.g., SwissADME) evaluate drug-likeness via Lipinski’s rule of five, focusing on log P (<5) and hydrogen-bond donors/acceptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies often arise from structural analogs or assay variability. Methodological solutions include:
- Meta-analysis: Cross-referencing data from analogs (e.g., 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives) to identify substituent-dependent trends .
- Dose-response validation: Repeating assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Molecular docking: Simulating binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity differences .
Q. What experimental design considerations are critical for optimizing synthetic yield and purity?
- Answer: Key factors include:
- Catalyst selection: Using phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency .
- Reaction monitoring: TLC or HPLC to track intermediate formation and minimize side products (e.g., disulfide byproducts) .
- Temperature control: Maintaining reflux conditions (e.g., 80°C in ethanol) to ensure complete cyclization without decomposition .
Q. How can researchers address challenges in reproducing published synthetic protocols for this compound?
- Answer: Common issues include incomplete reagent descriptions or proprietary conditions. Strategies involve:
- Alternative solvents: Replacing DMF with acetonitrile or THF to improve solubility while reducing side reactions .
- Scale adjustments: Testing small-scale reactions (1–5 mmol) to optimize parameters before scaling up .
- Analytical cross-checking: Comparing NMR/IR data with literature to confirm intermediate identity .
Q. What methodologies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Answer: Advanced approaches include:
- Kinetic analysis: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC): Quantifying binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies: Engineering enzyme active-site mutants (e.g., via CRISPR-Cas9) to identify critical residues for inhibition .
Data Contradiction and Validation
Q. How should researchers interpret conflicting toxicity profiles reported for structurally similar compounds?
- Answer: Toxicity variations (e.g., sodium salts vs. free acids) often relate to bioavailability. Mitigation steps include:
- In vitro/in vivo correlation: Comparing cytotoxicity (e.g., IC₅₀ in cell lines) with acute toxicity (e.g., LD₅₀ in rodents) .
- Metabolite profiling: LC-MS/MS to identify toxic degradation products or reactive intermediates .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer: Stability assays include:
- pH-dependent degradation: Incubating the compound in buffers (pH 1–9) and analyzing via HPLC to assess half-life .
- Plasma stability: Exposure to human plasma at 37°C, followed by precipitation and quantification of intact compound .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
